AMG-3969
Overview
Description
AMG-3969 is a complex organic compound that features multiple functional groups, including an amino group, a sulfonyl group, a piperazine ring, and a hexafluoroisopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-3969 typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst.
Attachment of the Pyridine Sulfonyl Group: The pyridine sulfonyl group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the amino group on the pyridine ring.
Final Coupling: The final step involves coupling the synthesized intermediate with hexafluoroisopropanol under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the propynyl group.
Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonyl group may yield thiol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Science: Its functional groups can be utilized in the development of new polymers with desired properties.
Mechanism of Action
The mechanism of action of AMG-3969 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-((6-Amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1-trifluoro-2-propanol: Similar structure but with a trifluoroisopropanol moiety.
2-(4-(4-((6-Amino-3-pyridinyl)sulfonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-ethanol: Similar structure but with a hexafluoroethanol moiety.
Uniqueness
The uniqueness of AMG-3969 lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the hexafluoroisopropanol moiety, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20F6N4O3S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[4-[4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29) |
InChI Key |
SIFKNECWLVONIH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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